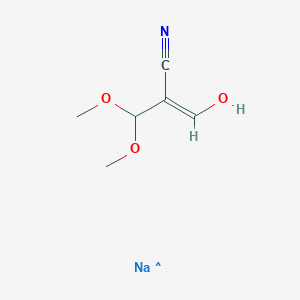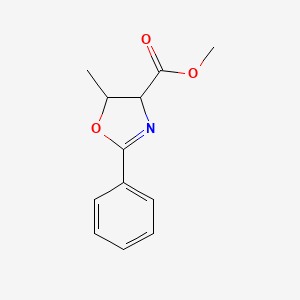
(11S,14S)-17-(4-Carboxybutanamido)-14-(4-(4-carboxybutanamido)butyl)-4,13,16,23-tetraoxo-5,12,15,22-tetraazahexacosane-1,11,26-tricarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(11S,14S)-17-(4-Carboxybutanamido)-14-(4-(4-carboxybutanamido)butyl)-4,13,16,23-tetraoxo-5,12,15,22-tetraazahexacosane-1,11,26-tricarboxylic Acid is a complex organic compound with a unique structure that includes multiple carboxybutanamido groups and tetraazahexacosane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (11S,14S)-17-(4-Carboxybutanamido)-14-(4-(4-carboxybutanamido)butyl)-4,13,16,23-tetraoxo-5,12,15,22-tetraazahexacosane-1,11,26-tricarboxylic Acid involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The process typically starts with the preparation of the carboxybutanamido groups, followed by their attachment to the tetraazahexacosane backbone through amide bond formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as chromatography and crystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
(11S,14S)-17-(4-Carboxybutanamido)-14-(4-(4-carboxybutanamido)butyl)-4,13,16,23-tetraoxo-5,12,15,22-tetraazahexacosane-1,11,26-tricarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially enhancing its stability and solubility.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more stable, reduced forms of the compound. Substitution reactions can lead to a wide range of new derivatives with different functional groups.
科学的研究の応用
(11S,14S)-17-(4-Carboxybutanamido)-14-(4-(4-carboxybutanamido)butyl)-4,13,16,23-tetraoxo-5,12,15,22-tetraazahexacosane-1,11,26-tricarboxylic Acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
作用機序
The mechanism of action of (11S,14S)-17-(4-Carboxybutanamido)-14-(4-(4-carboxybutanamido)butyl)-4,13,16,23-tetraoxo-5,12,15,22-tetraazahexacosane-1,11,26-tricarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features, used as a solvent and synthetic intermediate.
Volatile Organic Compounds: Various compounds with similar functional groups and reactivity, used in different industrial applications.
Uniqueness
(11S,14S)-17-(4-Carboxybutanamido)-14-(4-(4-carboxybutanamido)butyl)-4,13,16,23-tetraoxo-5,12,15,22-tetraazahexacosane-1,11,26-tricarboxylic Acid stands out due to its unique combination of carboxybutanamido groups and tetraazahexacosane backbone, which confer specific chemical and biological properties
特性
分子式 |
C39H64N6O16 |
|---|---|
分子量 |
873.0 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[2,6-bis(4-carboxybutanoylamino)hexanoylamino]-6-(4-carboxybutanoylamino)hexanoyl]amino]-7-(4-carboxybutanoylamino)heptanoic acid |
InChI |
InChI=1S/C39H64N6O16/c46-29(15-8-19-33(50)51)40-23-5-1-2-14-28(39(60)61)45-38(59)27(13-4-7-25-42-31(48)17-10-21-35(54)55)44-37(58)26(43-32(49)18-11-22-36(56)57)12-3-6-24-41-30(47)16-9-20-34(52)53/h26-28H,1-25H2,(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H,44,58)(H,45,59)(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,60,61)/t26?,27-,28-/m0/s1 |
InChIキー |
DPIITIJTPNHWEQ-UWDVWBIHSA-N |
異性体SMILES |
C(CC[C@@H](C(=O)O)NC(=O)[C@H](CCCCNC(=O)CCCC(=O)O)NC(=O)C(CCCCNC(=O)CCCC(=O)O)NC(=O)CCCC(=O)O)CCNC(=O)CCCC(=O)O |
正規SMILES |
C(CCC(C(=O)O)NC(=O)C(CCCCNC(=O)CCCC(=O)O)NC(=O)C(CCCCNC(=O)CCCC(=O)O)NC(=O)CCCC(=O)O)CCNC(=O)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


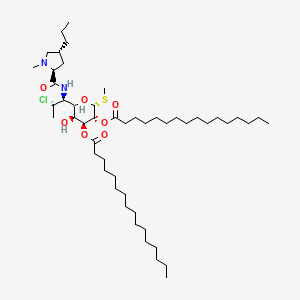
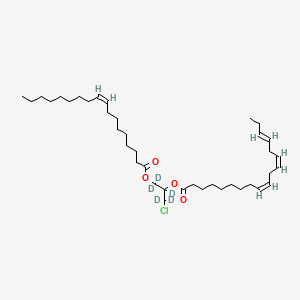
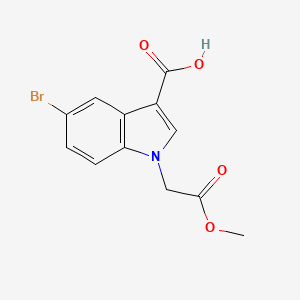
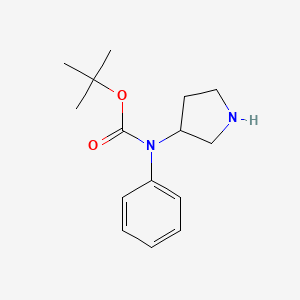
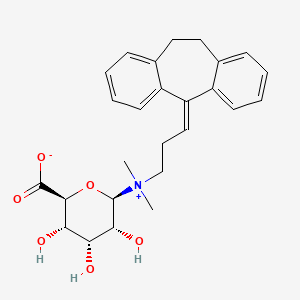
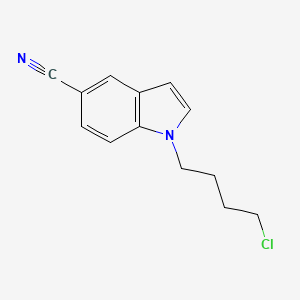
![Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13864054.png)
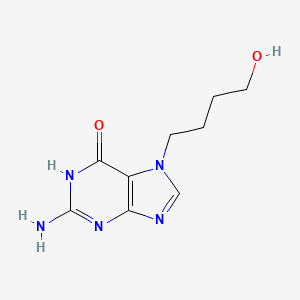
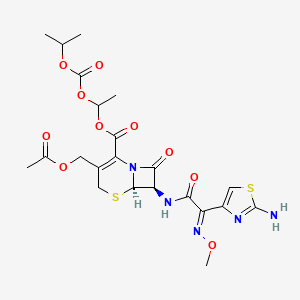
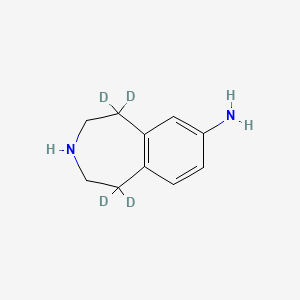
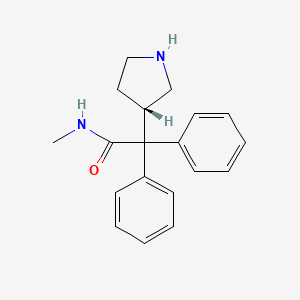
![VNL3-Acid VNL6 (Des-(1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine Fluoro-Venetoclax)](/img/structure/B13864096.png)
